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Compound of Interest

Compound Name: (R)-1-Benzyl-3-fluoropiperidine

Cat. No.: B11764725

Introduction & Compound Profile

(R)-1-Benzyl-3-fluoropiperidine is a pharmacophore scaffold used to modulate basicity (

) and metabolic stability in drug candidates. The introduction of a fluorine atom at the C3
position creates a dipole that influences the piperidine ring conformation (axial vs. equatorial
preference) and reduces the

of the piperidine nitrogen, thereby altering bioavailability and hERG channel affinity.

Property Data

IUPAC Name (3R)-1-benzyl-3-fluoropiperidine
C

Molecular Formula H
FN

Molecular Weight 193.26 g/mol

Chirality R-enantiomer

Colorless oil (free base) / White crystalline solid
(HCl or TFA salt)

Physical State

Synthesis & Stereochemical Integrity[1]
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To ensure the spectroscopic data corresponds to the (R)-enantiomer, the synthesis typically
proceeds via nucleophilic fluorination with inversion (using DAST/Deoxo-Fluor on the (S)-
alcohol) or chiral resolution.

Synthetic Pathway (Graphviz)

The following workflow illustrates the stereospecific synthesis via the (S)-alcohol precursor,
ensuring the final (R)-configuration through S

2 inversion.

(S)-1-Benzyl-3-hydroxypiperidine DCM, -78°C o DAST / Deoxo-Fluor
(Chiral Precursor) (Nucleophilic Fluorination)

(R)-1-Benzyl-3-fluoropiperidine
(Target)

\

Click to download full resolution via product page

Caption: Stereoselective synthesis converting (S)-alcohol to (R)-fluoride via Walden inversion.

Nuclear Magnetic Resonance (NMR)
Spectroscopy|[2][3]1[4][5]

NMR analysis is the primary method for structural validation. The fluorine atom introduces
significant spin-spin coupling (

and

), which is diagnostic for this molecule.

H NMR (Proton) Data

Solvent: CDCI

(7.26 ppm reference)

The spectrum is characterized by the desheilded geminal proton at C3 and the benzylic
methylene protons.
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Shift (
Position Multiplicity Coupling (Hz) Assignment
ppm)
Aromatic
Ar-H 7.20-7.35 Multiplet - (Phenyl) protons
(5H)
Geminal to
dtt (doublet of )
H-3 4.65—-4.85 triplets) , Fluorine
riplets
P (Diagnostic)
_ AB System / N-CH
Benzylic 3.50-3.65 )
Singlet -Ph
, -proton to N,
H-2 eq 2.80-2.95 Multiplet -
toF
) -proton to N,
H-2 ax 2.30-2.50 Multiplet -
toF
H-6 2.30-2.60 Multiplet - _proton to N
) Ring methylene
H-4, H-5 1.50-1.90 Multiplet -

protons

Key Interpretation:

o H-3 Signal: The proton on the same carbon as fluorine (H-3) appears as a wide multiplet
(centered ~4.7 ppm) due to the large geminal H-F coupling (

Hz). This "doublet of multiplets” is the primary confirmation of fluorination.

e Benzylic Protons: In the chiral (R)-enantiomer, the benzylic protons are diastereotopic and
may appear as an AB quartet rather than a singlet, depending on the solvent resolution.

C NMR (Carbon) Data
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Solvent: CDCI

(77.16 ppm reference)

Carbon signals are split by fluorine coupling. The magnitude of the coupling constant (

) indicates the distance from the fluorine atom.

Shift (
Position Splitting (Hz) Assignment
ppm)
' _ Aromatic
C-Ar 138.0 (ipso) Singlet -
Quaternary C
C-Ar 127.0-129.0 Singlets - Aromatic CH
C-3 88.0-91.0 Doublet C-F Carbinol
N-CH
Benzyl 62.5 Doublet
-Ph
C-2 56.0 — 58.0 Doublet to N and F
C-4 30.0-32.0 Doublet to F
C-6 52.0-53.0 Singlet/Doublet Small to N. distal to F
C-5 22.0-24.0 Doublet

toF

F NMR (Fluorine) Data

Reference: CFCI

(O ppm) or C

F

(-163 ppm)

o Chemical Shift:
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to

ppm.

o Pattern: Multiplet (broad dtt) due to coupling with H-3 (geminal), H-2, and H-4 (vicinal).
e Decoupling: Proton-decoupled
F NMR will show a singlet, confirming a single fluorine environment.

Mass Spectrometry (MS)[3][6][7]1[8]

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint
characteristic of N-benzyl piperidines.

lonization & Fragmentation

 lonization Mode: ESI (+) or EI (70 eV).
e Molecular lon:

(ESI).
Fragmentation Pathway (EI/ESI):

o Tropylium lon formation: Cleavage of the benzyl-nitrogen bond typically yields the base peak
atm/z 91 (C

H
).

e Loss of Fluorine: Loss of HF (20 Da) from the molecular ion or fragment is common in
aliphatic fluorides.

» Piperidine Ring Cleavage: Fragments corresponding to the fluorinated piperidine ring (m/z
~102).
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Molecular lon [M+H]+

m/z 194.1
C-N Bond Cleavage [Loss of Benzyl Elimination of HF
Tropylium lon 3-Fluoropiperidine Fragment [M - HF]+
m/z 91.0 (Base Peak) m/z ~102 m/z 174.1

Click to download full resolution via product page
Caption: Primary fragmentation pathways observed in ESI/EI mass spectrometry.

Infrared (IR) Spectroscopy[3][6]

IR data is useful for verifying the presence of the C-F bond and the absence of the precursor
hydroxyl group (if synthesized from alcohol).

C-F Stretch: Strong band at 1000 — 1100 cm

. This region is often complex due to C-C and C-N skeletal vibrations, but the C-F stretch is
distinctively intense.

e C-H Stretch (Aromatic): 3000 — 3100 cm

e C-H Stretch (Aliphatic): 2800 — 2950 cm

(Bohlmann bands may be visible for the amine).

e Absence of O-H: Lack of broad absorption at 3200—3500 cm

confirms conversion from the alcohol.

Chiral Analysis & Purity

Distinguishing the (R)-enantiomer from the (S)-enantiomer or racemate requires chiral
chromatography or polarimetry.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b11764725?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11764725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Optical Rotation: Specific rotation

is typically small for simple fluoropiperidines. Comparative analysis with an authentic
standard is recommended.

e Chiral HPLC Method:
o Column: Chiralpak AD-H or OD-H (polysaccharide based).

o Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA) to
suppress peak tailing of the basic amine.

o Detection: UV at 210 nm or 254 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Spectroscopic Characterization Guide: (R)-1-Benzyl-3-
fluoropiperidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11764725#spectroscopic-data-nmr-ir-ms-for-r-1-
benzyl-3-fluoropiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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